tert-butyl N-(3-ethylthiophen-2-yl)carbamate
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Overview
Description
tert-butyl N-(3-ethylthiophen-2-yl)carbamate: is an organic compound with the molecular formula C11H17NO2S and a molecular weight of 227.32 g/mol . It is a derivative of carbamate, which is commonly used as a protecting group for amines in organic synthesis . The compound features a tert-butyl group, an ethyl-substituted thiophene ring, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-ethylthiophen-2-yl)carbamate typically involves the reaction of 3-ethylthiophene-2-amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the by-products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-(3-ethylthiophen-2-yl)carbamate can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Trifluoroacetic acid or catalytic hydrogenation with palladium on carbon (Pd-C) can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Deprotected amines.
Substitution: Various substituted carbamates or amines.
Scientific Research Applications
Chemistry: tert-butyl N-(3-ethylthiophen-2-yl)carbamate is used as a protecting group for amines in peptide synthesis and other organic transformations. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .
Biology: In biological research, the compound is used to study the effects of carbamate-protected amines on various biochemical pathways. It serves as a model compound for understanding the behavior of carbamates in biological systems .
Medicine: Its ability to protect amine groups makes it useful in the synthesis of complex pharmaceutical compounds .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the synthesis of agrochemicals and other fine chemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-(3-ethylthiophen-2-yl)carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during synthetic processes. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
tert-butyl carbamate: A simpler carbamate with similar protecting group properties.
benzyl carbamate: Another carbamate used for protecting amines, but with a benzyl group instead of a tert-butyl group.
methyl carbamate: A smaller carbamate used in similar applications but with different reactivity and stability profiles.
Uniqueness: tert-butyl N-(3-ethylthiophen-2-yl)carbamate is unique due to the presence of the ethyl-substituted thiophene ring, which imparts specific electronic and steric properties. This makes it particularly useful in certain synthetic applications where other carbamates might not be as effective .
Properties
CAS No. |
2648939-59-5 |
---|---|
Molecular Formula |
C11H17NO2S |
Molecular Weight |
227.3 |
Purity |
95 |
Origin of Product |
United States |
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